Methallyl Sulfide in Garlic Processing: A Class-Level Volatile Abundance Comparison
In a headspace analysis of garlic samples, methallyl sulfide showed relative abundances of 2.18% (GP), 1.22% (WP), and 1.13% (HHP-WP). By comparison, its structural analog diallyl sulfide (allyl-substituted) showed lower and processing-dependent abundances of 1.19% (GP), 1.13% (WP), and 0.69% (HHP-WP) [1]. This indicates a measurable difference in the volatile release profile under identical processing conditions, with methallyl sulfide being more prevalent in certain matrices.
| Evidence Dimension | Relative abundance in garlic headspace (GP/WP/HHP-WP processing) |
|---|---|
| Target Compound Data | 2.18% / 1.22% / 1.13% |
| Comparator Or Baseline | Diallyl sulfide: 1.19% / 1.13% / 0.69% |
| Quantified Difference | Methallyl sulfide shows ~1.8-fold higher relative abundance in GP-processed garlic; similar in WP; ~1.6-fold higher in HHP-WP. |
| Conditions | GC-MS headspace analysis of garlic (Allium sativum) samples after grating (GP), whole-piece (WP), and high-hydrostatic-pressure whole-piece (HHP-WP) treatments. Data from Foods 2023, 12, 1500. |
Why This Matters
For researchers formulating garlic-derived flavors or studying Allium chemistry, methallyl sulfide's volatile profile is not interchangeable with diallyl sulfide, necessitating compound-specific sourcing.
- [1] Table 1: Volatile compounds in garlic. Foods 2023, 12, 1500. View Source
